![molecular formula C19H20N2OS B2842260 3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019148-84-5](/img/structure/B2842260.png)
3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of oxadiazocine, which is a class of organic compounds containing a ring made up of one oxygen atom, two nitrogen atoms, and three carbon atoms .
Molecular Structure Analysis
The molecular structure would be based on the oxadiazocine ring, with the various groups attached at the specified positions. The 3,4-dimethylphenyl group would be a phenyl (benzene) ring with methyl groups at the 3 and 4 positions .Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and reagents present. The compound could potentially undergo reactions at the oxadiazocine ring or at the various functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of the various functional groups. These could include properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
A study by (Ohkata, Takee, & Akiba, 1985) discusses the alkylation and oxidation of related compounds, showing how these chemicals can be modified through various chemical reactions. This provides insight into the chemical properties and potential modifications of 3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione.
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of similar compounds are explored in research by (Al-Wahaibi et al., 2021). This suggests potential applications in combating bacterial and fungal infections, as well as in cancer research.
Structural Analysis
Studies like the one by (Gumus et al., 2019) focus on the crystal structure and surface analysis of related compounds, highlighting the importance of understanding molecular structures for applications in material science and pharmaceutical research.
Antifungal Evaluation
Research by (JagadeeshPrasad et al., 2015) discusses the synthesis and evaluation of compounds for antifungal activities, indicating potential uses in agriculture and medicine to combat fungal infections.
Photochemical Behaviour
The photochemical behavior of related oxadiazole derivatives, studied by (Buscemi et al., 1988), is important for applications in photochemistry and the development of light-sensitive materials.
Expeditious Synthesis Methods
A study by (Rajanarendar, Reddy, & Srinivas, 2008) provides insights into novel methods for synthesizing similar compounds, which is crucial for improving efficiency in pharmaceutical manufacturing and chemical research.
Unexpected Transformations
The research by (Sedova, Krivopalov, & Shkurko, 2017) investigates unexpected transformations in similar compounds, which is critical for predicting and controlling chemical reactions in pharmaceutical and chemical industries.
Molecular Docking and Antifungal Evaluation
Studies like the one by (Nimbalkar et al., 2016) focus on molecular docking and antifungal evaluation, suggesting applications in drug design and the development of new antifungal agents.
Synthesis as Fungicidal Agents
Research by (Goswami et al., 1984) on the synthesis of related compounds as potential fungicidal agents highlights the importance of these chemicals in agriculture and disease control.
Corrosion Inhibition Efficiency
A study by (Kalia et al., 2020) on the corrosion inhibition efficiency of similar compounds indicates potential industrial applications, particularly in metal preservation and protection.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-8-9-14(10-13(12)2)21-18(23)20-16-11-19(21,3)22-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXJUWDYPLPYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2842177.png)
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B2842179.png)
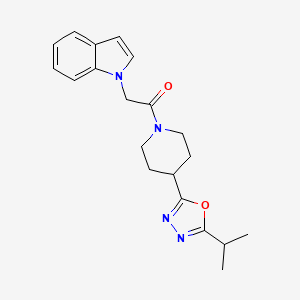
![2-((3-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842182.png)
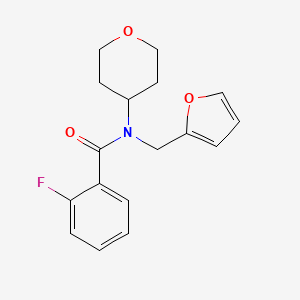
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2842184.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2842187.png)

![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2842189.png)
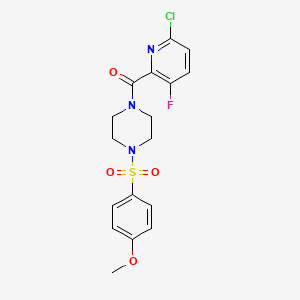
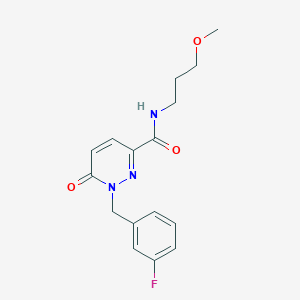
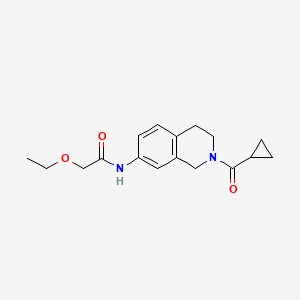
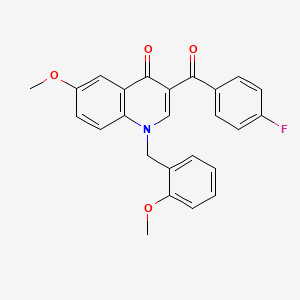
![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)
